9,10-Bis(diethylphosphonomethyl)anthracene
Overview
Description
9,10-Bis(diethylphosphonomethyl)anthracene is a chemical compound with the molecular formula C24H32O6P2. It is known for its applications in the synthesis of compounds with imaging applications . The compound is characterized by its white to yellow powder or crystal appearance and has a melting point of approximately 160°C .
Scientific Research Applications
9,10-Bis(diethylphosphonomethyl)anthracene has several scientific research applications, including:
Chemistry: It is used in the synthesis of imaging compounds and as a reagent in various organic reactions.
Biology: The compound can be used in biological studies to investigate cellular processes and molecular interactions.
Safety and Hazards
The safety data sheet of a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Mechanism of Action
Mode of Action
It is used in the synthesis of compounds with imaging applications , suggesting that it may interact with its targets to produce detectable signals or changes in cellular processes.
Result of Action
Its use in the synthesis of compounds for imaging applications suggests that it may induce detectable changes in cellular processes .
Preparation Methods
The synthesis of 9,10-Bis(diethylphosphonomethyl)anthracene typically involves the reaction of anthracene with diethylphosphonomethyl reagents. The reaction conditions often include the use of solvents like toluene and specific catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high purity and yield.
Chemical Reactions Analysis
9,10-Bis(diethylphosphonomethyl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce various phosphonate esters .
Comparison with Similar Compounds
9,10-Bis(diethylphosphonomethyl)anthracene can be compared with other similar compounds, such as:
Anthracene derivatives: These compounds share the anthracene core structure but differ in their functional groups.
Phosphonate esters: These compounds contain phosphonate groups similar to this compound but may have different core structures.
Properties
IUPAC Name |
9,10-bis(diethoxyphosphorylmethyl)anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6P2/c1-5-27-31(25,28-6-2)17-23-19-13-9-11-15-21(19)24(22-16-12-10-14-20(22)23)18-32(26,29-7-3)30-8-4/h9-16H,5-8,17-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLFGXZSNISEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583047 | |
Record name | Tetraethyl [anthracene-9,10-diylbis(methylene)]bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60974-92-7 | |
Record name | Tetraethyl [anthracene-9,10-diylbis(methylene)]bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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